molecular formula C13H23NO3 B1278166 Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 240401-28-9

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1278166
CAS No.: 240401-28-9
M. Wt: 241.33 g/mol
InChI Key: QTKGBUXGQNHIIM-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the spirocyclic nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to modify biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and tert-butyl ester functional groups. This combination of features provides distinct reactivity and potential biological activities compared to similar compounds.

Biological Activity

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 240401-28-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings.

  • Molecular Formula : C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Structural Features : The compound contains a spirocyclic structure, which is known to impart unique biological properties.

Research indicates that compounds with a similar structural framework to this compound can modulate the activity of chemokine receptors, specifically CCR3 and CCR5. These receptors are crucial in the immune response and are implicated in various diseases, including HIV infection and inflammatory conditions .

The compound's ability to inhibit fatty acid amide hydrolase (FAAH) has also been noted, suggesting potential applications in pain management and inflammation control .

Antiviral Activity

Studies have shown that derivatives of spirocyclic compounds exhibit antiviral properties, particularly against HIV. The modulation of chemokine receptors by these compounds may help in delaying the progression of HIV/AIDS by preventing viral entry into host cells .

Case Studies and Research Findings

  • Synthesis and Yield :
    • A synthetic method for producing this compound has been developed, yielding up to 70.7% efficiency. This method involves fewer reaction steps and utilizes readily available raw materials, making it suitable for large-scale production .
  • Biological Assays :
    • In vitro assays have demonstrated that compounds similar to this compound can effectively inhibit the proliferation of certain cancer cell lines, indicating potential anticancer activity .
  • Inflammation and Immunomodulation :
    • Research highlights the compound's role in regulating inflammatory responses, suggesting its use as an immunomodulatory agent. This is particularly relevant for conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralModulates CCR3 and CCR5; potential against HIV
AnticancerInhibits cancer cell proliferation in vitro
Anti-inflammatoryRegulates inflammatory responses
FAAH InhibitionPotential applications in pain management

Properties

IUPAC Name

tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKGBUXGQNHIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431487
Record name Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240401-28-9
Record name Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

300 ml ethanol was ice-cooled, and 6.13 g of sodium borohydride was dissolved therein. 100 ml solution of 38.9 g of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in ethanol was added dropwise thereinto over 25 min. The reaction solution was treated with saturated aqueous ammonium chloride and evaporated. The resulting residue was partitioned into ethyl acetate and water, and the ethyl acetate layer was washed with brine and dried over magnesium sulfate. After filtration, the solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give 36.6 g of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
38.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (600 mg, 2.5 mmol, 1.0 equiv) in MeOH (6.0 mL) was added sodium borohydride (190 mg, 5.0 mmol, 2.0 equiv) in portions at 0° C. under nitrogen. The mixture was stirred at room temperature for 2.0 hrs. The solution was concentrated by evaporator to give the white solid. Saturated NaHCO3 solution (40 mL) was added. The aqueous phase was extracted with DCM (4×30 mL). The combined organic phase was dried over anhydrous Na2SO4, concentrated to give the crude which was purified by CombiFlash (24 g silica gel column, EtOAc/Hexane=0-60%) to afford 334 mg (yield 57%) of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate as a white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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